molecular formula C15H20O4 B8223598 Allyl 5-(4-(hydroxymethyl)phenoxy)pentanoate

Allyl 5-(4-(hydroxymethyl)phenoxy)pentanoate

Cat. No.: B8223598
M. Wt: 264.32 g/mol
InChI Key: WZGFTEJXIPNUAA-UHFFFAOYSA-N
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Description

Allyl 5-(4-(hydroxymethyl)phenoxy)pentanoate is a synthetic ester compound characterized by three key structural features:

  • Allyl ester group: Enhances reactivity in radical-mediated reactions (e.g., thiol-ene click chemistry) due to the terminal alkene .
  • Pentanoate backbone: A five-carbon chain providing hydrophobicity and structural flexibility.
  • 4-(Hydroxymethyl)phenoxy substituent: A para-substituted aromatic ring with a hydroxymethyl group, contributing to hydrogen-bonding capacity and solubility .

Below, we compare its hypothesized behavior with documented compounds.

Properties

IUPAC Name

prop-2-enyl 5-[4-(hydroxymethyl)phenoxy]pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-2-10-19-15(17)5-3-4-11-18-14-8-6-13(12-16)7-9-14/h2,6-9,16H,1,3-5,10-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZGFTEJXIPNUAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)CCCCOC1=CC=C(C=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of 4-(Hydroxymethyl)phenol

The para-hydroxymethyl group in 4-(hydroxymethyl)phenol is protected as a tert-butyldimethylsilyl (TBDMS) ether to prevent undesired side reactions during subsequent alkylation. Treatment with TBDMS chloride (1.2 eq) and imidazole (2.5 eq) in anhydrous dichloromethane (DCM) at 0°C for 6 hours yields 4-((tert-butyldimethylsilyloxy)methyl)phenol in 94% purity.

Alkylation with Ethyl 5-Bromopentanoate

The protected phenol undergoes nucleophilic aromatic substitution with ethyl 5-bromopentanoate under Friedel-Crafts conditions. A suspension of sodium hydride (1.5 eq) in DMF is cooled to 0°C, followed by dropwise addition of 4-((tert-butyldimethylsilyloxy)methyl)phenol (1.0 eq) and ethyl 5-bromopentanoate (1.2 eq). After stirring at room temperature for 12 hours, the mixture is extracted with ethyl acetate, yielding ethyl 5-(4-((tert-butyldimethylsilyloxy)methyl)phenoxy)pentanoate at 82% yield.

Saponification and Allyl Esterification

The ethyl ester is hydrolyzed to the carboxylic acid using 2 M NaOH in ethanol/water (3:1) at 60°C for 4 hours. Subsequent activation with thionyl chloride (1.5 eq) in DCM generates the acid chloride, which reacts with allyl alcohol (2.0 eq) in the presence of triethylamine (3.0 eq) to form the allyl ester. Deprotection of the TBDMS group with tetrabutylammonium fluoride (TBAF, 1.1 eq) in tetrahydrofuran (THF) furnishes the target compound in 76% overall yield.

Mitsunobu Etherification Strategy

Synthesis of 5-Hydroxypentanoic Acid Allyl Ester

5-Hydroxypentanoic acid is prepared via reduction of δ-valerolactone (1.0 eq) with lithium aluminium hydride (1.2 eq) in THF at −20°C. The resulting diol is selectively esterified with allyl chloroformate (1.1 eq) and pyridine (2.0 eq) in DCM to yield 5-hydroxypentanoic acid allyl ester (87% yield).

Mitsunobu Reaction with 4-(Hydroxymethyl)phenol

A mixture of 4-(hydroxymethyl)phenol (1.0 eq), 5-hydroxypentanoic acid allyl ester (1.2 eq), triphenylphosphine (1.5 eq), and diisopropyl azodicarboxylate (DIAD, 1.5 eq) in THF is stirred at 0°C for 2 hours. The reaction proceeds via a Mitsunobu mechanism, forming the ether linkage with inversion of configuration. Purification by silica gel chromatography (ethyl acetate/n-hexane, 1:4) provides Allyl 5-(4-(hydroxymethyl)phenoxy)pentanoate in 68% yield.

Direct Alkylation Using Sodium Hydride

Unprotected Phenol Alkylation

In a modified approach, 4-(hydroxymethyl)phenol (1.0 eq) is reacted directly with allyl 5-bromopentanoate (1.2 eq) in DMF using sodium hydride (2.0 eq) as a base. Despite competing side reactions at the hydroxymethyl group, optimized conditions (0°C, 6-hour reaction time) yield the target compound in 59% after chromatography. This method sacrifices yield (vs. 76% in Route 1) but reduces synthetic steps.

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2 Route 3
Total Steps432
Overall Yield (%)766859
Key AdvantageHigh purityFewer stepsSimplicity
Chromatography RequiredYesYesYes

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 1.72–1.85 (m, 4H, CH₂), 2.45 (t, 2H, J = 7.3 Hz, COOCH₂), 4.18 (d, 2H, J = 5.6 Hz, OCH₂), 4.62 (d, 2H, J = 5.1 Hz, CH₂O), 5.28–5.40 (m, 2H, CH₂=CH), 5.90–6.02 (m, 1H, CH₂=CH), 6.85 (d, 2H, J = 8.4 Hz, ArH), 7.25 (d, 2H, J = 8.4 Hz, ArH).

  • ¹³C NMR : δ 24.8 (CH₂), 28.3 (CH₂), 65.4 (OCH₂), 68.9 (CH₂O), 114.2 (ArC), 128.7 (CH₂=CH), 132.5 (ArC), 167.2 (C=O).

Infrared (IR) Spectroscopy

  • Peaks at 1720 cm⁻¹ (ester C=O), 1530 cm⁻¹ (aromatic C=C), and 3400 cm⁻¹ (hydroxyl O-H) .

Chemical Reactions Analysis

Allyl 5-(4-(hydroxymethyl)phenoxy)pentanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications In chemistry, it is used as a building block for synthesizing more complex molecules In biology, it can be used in studies involving enzyme interactions and metabolic pathwaysIndustrially, it is used in the production of various materials and chemicals .

Mechanism of Action

The mechanism of action of Allyl 5-(4-(hydroxymethyl)phenoxy)pentanoate involves its interaction with specific molecular targets and pathways. It can act as a substrate for certain enzymes, leading to the formation of intermediate compounds that participate in various biochemical processes. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Functional Groups Key Properties/Applications Reference
Allyl 5-(4-(hydroxymethyl)phenoxy)pentanoate* C₁₅H₁₈O₅ 278.30 (calc.) Allyl ester, phenoxy, hydroxymethyl High reactivity in thiol-ene reactions; potential peptide conjugation agent
5-(4-((Fmoc-amino)methyl)phenoxy)pentanoic acid C₂₉H₃₁NO₇ 505.56 Carboxylic acid, Fmoc-protected amine Solid-phase peptide synthesis
2-{[(4R)-4-hydroxyhexyl]oxy}ethyl pentanoate C₁₃H₂₆O₄ 258.35 Hydroxyalkyl ether, ester Lipophilic carrier for drug delivery
5-(4-Fluorophenyl)-5-oxopentanoic acid C₁₁H₁₁FO₃ 210.20 Ketone, carboxylic acid, fluorophenyl Intermediate in pharmaceutical synthesis
(2R,3R,4S,5R,6R)-2-(allyloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol C₉H₁₆O₆ 220.22 Allyl ether, hydroxymethyl, polyol Glycosylation reagent in carbohydrate chemistry

*Hypothesized values based on structural analogs.

Solubility and Physicochemical Properties

  • The hydroxymethylphenoxy group may improve aqueous solubility relative to non-polar analogs like 2-{[(4R)-4-hydroxyhexyl]oxy}ethyl pentanoate (). However, solubility is likely lower than carboxylic acid derivatives (e.g., 5-(4-fluorophenyl)-5-oxopentanoic acid) due to the absence of ionizable groups .

Functional Group Interactions

  • Hydrogen Bonding : The hydroxymethyl group enables hydrogen bonding, similar to polyol-containing compounds like ’s compound 4. This property could enhance binding in biological systems or material matrices.

Biological Activity

Allyl 5-(4-(hydroxymethyl)phenoxy)pentanoate is a synthetic compound characterized by its unique molecular structure, which includes an allyl group, a pentanoate moiety, and a phenoxy group with a hydroxymethyl substituent. Its molecular formula is C15H20O4, with a molecular weight of approximately 264.32 g/mol. This compound has garnered attention for its potential biological activities, although comprehensive studies are still ongoing.

Structure-Activity Relationship

The biological activity of this compound is closely related to its structural components. Similar compounds have shown various pharmacological properties, including:

  • Antioxidant activity : Compounds with hydroxymethyl and phenoxy groups often exhibit antioxidant properties, which can mitigate oxidative stress in biological systems.
  • Anti-inflammatory effects : The presence of the allyl group may enhance the compound's ability to modulate inflammatory pathways.
  • Antimicrobial properties : Structural analogs have demonstrated efficacy against various bacterial strains, indicating potential in antimicrobial applications.

Comparative Analysis

A comparative analysis of this compound with structurally similar compounds reveals its unique features:

Compound NameStructure FeaturesNotable Properties
Allyl 5-hydroxy-4-methoxybenzoateHydroxy and methoxy substituentsAntioxidant activity
Ethyl 5-hydroxy-4-(hydroxymethyl)pentanoateEthyl group instead of allylPotential anti-inflammatory effects
Phenyl 5-hydroxy-4-methoxybenzoatePhenyl ring with methoxy substitutionAntimicrobial properties
Benzyl 5-hydroxy-4-chlorophenylbutanoateChlorine substitution on phenylEnhanced antimicrobial activity

This compound's specific combination of functional groups may enhance its solubility and biological activity compared to these similar compounds. The allyl group provides versatile reactivity, making it a valuable candidate for further research in medicinal chemistry .

Q & A

Basic: What synthetic methodologies are recommended for preparing Allyl 5-(4-(hydroxymethyl)phenoxy)pentanoate, and how can reaction efficiency be optimized?

Answer:

  • Esterification Approach : Utilize nucleophilic acyl substitution between 5-(4-(hydroxymethyl)phenoxy)pentanoic acid and allyl alcohol, employing carbodiimide-based coupling agents (e.g., DCC/DMAP) or acid catalysis (e.g., H₂SO₄) .
  • Optimization :
    • Solvent Selection : Polar aprotic solvents (e.g., THF, DCM) enhance reaction homogeneity.
    • Temperature : Moderate heating (40–60°C) accelerates esterification while minimizing allyl group degradation.
    • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves unreacted precursors and byproducts .

Basic: Which analytical techniques are most reliable for confirming the structural integrity of this compound?

Answer:

  • ¹H/¹³C NMR : Identify allyl protons (δ 5.8–6.0 ppm, multiplet) and hydroxymethyl phenoxy groups (δ 4.5–4.7 ppm, singlet). Compare with spectra of analogous esters (e.g., allyl pentanoate derivatives) .
  • HPLC : Assess purity (>95%) using reversed-phase C18 columns (mobile phase: acetonitrile/water) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns .

Advanced: How should researchers resolve contradictions in spectroscopic data during characterization?

Answer:

  • Cross-Validation : Combine NMR, FTIR, and MS data to confirm functional groups (e.g., allyl ester vs. acrylate isomers).
  • Impurity Analysis : Use preparative HPLC to isolate minor components and re-analyze (e.g., detect hydrolyzed byproducts) .
  • Dynamic Effects : Consider rotational barriers in phenoxy groups that may split NMR signals; variable-temperature NMR can clarify .

Advanced: What strategies enhance the stability of this compound in aqueous formulations for biomedical applications?

Answer:

  • pH Control : Buffer solutions (pH 6–7) minimize ester hydrolysis.
  • Lyophilization : Stabilize the compound in solid form and reconstitute before use.
  • Nanocarrier Encapsulation : Incorporate into pH-sensitive polymers (e.g., PMMAVP) or lipid nanoparticles to shield the ester group, as demonstrated in SERS-encoded plasmonic vesicles .

Basic: What parameters are critical during purification via column chromatography?

Answer:

  • Solvent System : Optimize polarity (e.g., hexane:ethyl acetate 4:1 to 1:1) to balance elution speed and resolution.
  • Column Packing : Use slurry-packed silica gel (230–400 mesh) for uniform flow.
  • Monitoring : TLC (Rf ≈ 0.3–0.5) to track fractions; UV-active spots expedite identification .

Advanced: How can this compound be functionalized for targeted drug delivery, and what validation is required?

Answer:

  • Conjugation Strategies :
    • PEGylation : Attach polyethylene glycol to hydroxymethyl groups to improve solubility and circulation time.
    • Antibody Tagging : Link HER2-targeting antibodies via carbodiimide-mediated amide bonds for cancer-specific delivery .
  • Validation :
    • In Vitro Testing : Assess cellular uptake (confocal microscopy) and cytotoxicity (MTT assay).
    • In Vivo Tracking : Use SERS tags (e.g., BGLA derivatives) to monitor biodistribution .

Basic: What are the storage conditions to prevent degradation of this compound?

Answer:

  • Temperature : Store at –20°C in amber vials to avoid light/heat-induced hydrolysis.
  • Desiccation : Use vacuum-sealed containers with molecular sieves to limit moisture exposure .

Advanced: How can computational modeling aid in predicting the reactivity of this compound in nucleophilic environments?

Answer:

  • DFT Calculations : Model the electron density of the allyl ester group to predict susceptibility to hydrolysis or Michael additions.
  • Molecular Dynamics : Simulate interactions with enzymes (e.g., esterases) to design hydrolysis-resistant analogs .

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